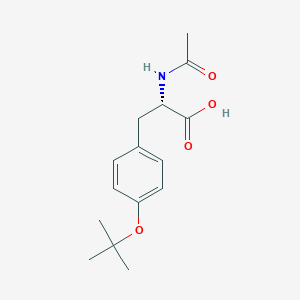

AC-Tyr(tbu)-OH

Vue d'ensemble

Description

AC-Tyr(tbu)-OH, also known as N-acetyl-L-tyrosine tert-butyl ester, is a derivative of the amino acid tyrosine. This compound is characterized by the presence of an acetyl group at the amino terminus and a tert-butyl ester group at the carboxyl terminus. These modifications enhance the compound’s stability and solubility, making it useful in various chemical and biological applications.

Applications De Recherche Scientifique

AC-Tyr(tbu)-OH has a wide range of applications in scientific research:

Chemistry: Used as a building block in peptide synthesis and as a model compound in studying reaction mechanisms.

Biology: Employed in the study of protein structure and function, particularly in the context of tyrosine residues.

Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialized peptides and proteins for various industrial applications

Mécanisme D'action

Target of Action

AC-Tyr(tbu)-OH, also known as N-acetyl-L-tyrosine tert-butyl ester, is a derivative of the amino acid tyrosine . Tyrosine is found in the active sites of numerous enzymes and plays an important role in protein–protein and protein-ligand interactions . The primary targets of this compound are likely to be proteins that interact with tyrosine residues, particularly those involved in tyrosine-based protein labeling .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to changes in their function. For instance, in the context of protein labeling, this compound can be activated by a photocatalyst to generate phenoxyl radicals . These radicals can then react with tyrosine residues on proteins, leading to the covalent attachment of the this compound molecule . This process allows for the selective labeling of proteins at tyrosine sites.

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involving proteins with tyrosine residues. For example, tyrosine is susceptible to various post-translational modifications, such as glycosylation, nitration, oxidation, and phosphorylation . These modifications can affect a variety of biochemical processes, including signal transduction, cell growth, and differentiation . By labeling tyrosine residues, this compound could potentially influence these pathways.

Pharmacokinetics

It is known that tyrosine and its derivatives are generally well-absorbed and distributed throughout the body . The metabolism of this compound would likely involve the removal of the acetyl and tert-butyl groups, followed by further metabolism of the resulting tyrosine molecule . The impact of these ADME properties on the bioavailability of this compound would depend on factors such as the route of administration and the presence of other compounds.

Result of Action

The result of this compound’s action is the selective labeling of proteins at tyrosine residues . This can be used to study the function of these proteins, their interactions with other molecules, and their role in various biochemical pathways . In addition, the labeling of proteins can also be used to detect and quantify these proteins in complex biological samples .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of protein labeling can be affected by the concentration of this compound, the presence of a suitable photocatalyst, and the intensity and duration of light exposure . Furthermore, factors such as pH and temperature could also influence the stability and efficacy of this compound .

Analyse Biochimique

Biochemical Properties

AC-Tyr(tbu)-OH plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, tyrosine residues are found in the active sites of numerous enzymes and play an important role in protein–protein and protein-ligand interactions . The phenol functionality in the side chain of tyrosine is amphiphilic, which allows it to contribute to both hydrophobic interactions through its aromatic ring and hydrogen bonding with binding partners via the hydroxyl group .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are complex. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism. For example, tyrosine is susceptible to various post-translational modifications, such as glycosylation, nitration, oxidation, and phosphorylation, which highlights its importance in human disease states, such as Alzheimer’s disease and cancer .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, tyrosine-selective cleavage, functionalization, and conjugation of peptides and proteins have emerged as relevant tools in this context .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, including any enzymes or cofactors that it interacts with. This could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of AC-Tyr(tbu)-OH typically involves the protection of the amino and carboxyl groups of tyrosine. The amino group is acetylated using acetic anhydride, while the carboxyl group is esterified with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include the use of solvents such as dichloromethane and the application of heat to drive the reactions to completion .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase synthesis techniques. These methods allow for the efficient production of large quantities of the compound with high purity .

Analyse Des Réactions Chimiques

Types of Reactions

AC-Tyr(tbu)-OH undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The acetyl and tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Acidic or basic conditions can facilitate the substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and deprotected tyrosine.

Substitution: Various substituted tyrosine derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-acetyl-L-tyrosine ethyl ester: Similar structure but with an ethyl ester group instead of a tert-butyl ester.

N-acetyl-L-tyrosine methyl ester: Contains a methyl ester group.

N-acetyl-L-tyrosine isopropyl ester: Features an isopropyl ester group

Uniqueness

AC-Tyr(tbu)-OH is unique due to its tert-butyl ester group, which provides enhanced stability and solubility compared to other ester derivatives. This makes it particularly useful in applications where these properties are critical .

Activité Biologique

AC-Tyr(tbu)-OH, or N-acetyl-L-tyrosine tert-butyl ester, is a derivative of the amino acid tyrosine that has garnered attention for its diverse biological activities. This compound is primarily utilized in biochemical research due to its ability to modify protein structures and functions, particularly through interactions with tyrosine residues.

Target of Action

this compound targets proteins containing tyrosine residues, facilitating selective labeling and modification. The compound can be activated via photocatalysis to produce phenoxyl radicals, which can then interact with various biomolecules, altering their functionality.

Biochemical Pathways

The compound influences several biochemical pathways, particularly those involving post-translational modifications of proteins. These modifications include phosphorylation, glycosylation, and oxidation, which are critical in signaling pathways associated with diseases such as cancer and neurodegenerative disorders.

Pharmacokinetics

This compound is generally well-absorbed in biological systems. Its derivatives, like tyrosine itself, are distributed throughout the body effectively, making them suitable for various therapeutic applications. The pharmacokinetic profile suggests that it may be utilized as a precursor in drug development.

Biological Effects

Cellular Impact

The compound significantly affects cellular processes by modulating protein interactions and signaling pathways. For instance, it can influence gene expression and cellular metabolism through its interactions with enzymes and other proteins that contain tyrosine.

Research Applications

this compound is employed extensively in:

- Chemistry : As a building block in peptide synthesis.

- Biology : For studying protein structure and function.

- Medicine : Investigated for potential therapeutic roles, especially as a precursor in drug synthesis.

Study 1: Protein Labeling

In a study focusing on protein labeling, this compound was used to selectively modify tyrosine residues in various proteins. The results demonstrated enhanced detection capabilities in mass spectrometry analysis due to the specific incorporation of the compound into the protein structure.

Study 2: Cancer Research

Research investigating the role of this compound in cancer cell lines indicated that its application could lead to altered cell signaling pathways associated with tumor growth. The compound's ability to modify protein interactions was linked to changes in gene expression patterns related to oncogenesis.

Comparative Analysis

The following table summarizes the biological activity and applications of this compound compared to other tyrosine derivatives:

| Compound | Biological Activity | Applications |

|---|---|---|

| This compound | Protein labeling | Peptide synthesis, drug development |

| O-tert-Butyl-L-tyrosine | Modulates enzyme activity | Biochemical assays |

| Fmoc-Tyr(tBu)-OH | Enhances solubility | Solid-phase peptide synthesis |

Propriétés

IUPAC Name |

(2S)-2-acetamido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-10(17)16-13(14(18)19)9-11-5-7-12(8-6-11)20-15(2,3)4/h5-8,13H,9H2,1-4H3,(H,16,17)(H,18,19)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLNUTWJSFBIAAS-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=C(C=C1)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.